6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Lipophilicity LogP Drug Design

This 3-iodoindazole features a metabolically robust 6-difluoromethoxy group (vs. labile 6-methoxy) and a reactive C3-I handle for Pd-catalyzed couplings, enabling rapid generation of CNS drug leads. Its physicochemical profile (XLogP3 3.2, TPSA 27.1 Ų) supports blood-brain barrier penetration studies. Procure this high-purity (>97%) building block for kinase/GPCR SAR and library synthesis; generic 6-H/methoxy analogs will alter metabolic stability and PK.

Molecular Formula C9H7F2IN2O
Molecular Weight 324.07 g/mol
Cat. No. B13096333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole
Molecular FormulaC9H7F2IN2O
Molecular Weight324.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I
InChIInChI=1S/C9H7F2IN2O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3
InChIKeyFWCZGCNJPVWQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole: Chemical Identity and Baseline Characteristics for Procurement


6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole (CAS 1822680-11-4) is a halogenated indazole derivative that functions as a versatile synthetic building block for pharmaceutical research and medicinal chemistry applications. Its molecular formula is C9H7F2IN2O with a molecular weight of 324.07 g/mol . The compound features a difluoromethoxy (-OCF2H) substituent at the 6-position of the indazole core, an iodine atom at the 3-position as a reactive handle for transition metal-catalyzed cross-coupling reactions, and a methyl group at the N1 position [1]. The calculated XLogP3-AA of 3.2 and topological polar surface area (TPSA) of 27.1 Ų [1] place this compound in a physicochemical space that may be advantageous for drug discovery efforts. The difluoromethoxy group is a recognized structural motif in medicinal chemistry, often employed to enhance metabolic stability and modulate lipophilicity relative to methoxy or unsubstituted analogs .

Why 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole Cannot Be Replaced by Other 3-Iodoindazoles


Generic substitution among 3-iodo-1-methyl-1H-indazole analogs is not feasible due to substantial differences in key physicochemical properties that directly impact downstream applications. The 6-difluoromethoxy substitution in 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole fundamentally alters the compound's lipophilicity and electronic profile compared to unsubstituted or 6-methoxy analogs [1]. These differences are quantifiable and consequential: they influence solubility, permeability, and metabolic stability—critical parameters in drug discovery and chemical biology [2]. As a result, replacing 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole with a closely related analog (e.g., 3-iodo-1-methyl-1H-indazole or 3-iodo-6-methoxy-1-methyl-1H-indazole) will yield a compound with divergent physicochemical behavior, potentially invalidating structure-activity relationship (SAR) studies, altering pharmacokinetic profiles, or compromising synthetic route efficiency. The following evidence-based differentiation guide quantifies these distinctions to inform precise scientific selection and procurement decisions.

Quantitative Differentiation Guide for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole vs. 3-Iodo-1-methyl-1H-indazole Analogs


Enhanced Lipophilicity of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole vs. 3-Iodo-1-methyl-1H-indazole

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole exhibits a calculated XLogP3-AA value of 3.2, which is 0.9 log units higher than that of 3-iodo-1-methyl-1H-indazole (XLogP3-AA = 2.3) [1]. This increase in lipophilicity is attributable to the electron-withdrawing and lipophilic nature of the difluoromethoxy substituent at the 6-position. The observed difference of 0.9 log units corresponds to a roughly 8-fold increase in the compound's partition coefficient (logP difference of 0.9 implies an ~8× greater concentration in the non-polar phase at equilibrium), a magnitude that is highly significant in drug discovery for modulating membrane permeability and tissue distribution [2].

Lipophilicity LogP Drug Design

Increased Topological Polar Surface Area (TPSA) of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole vs. 3-Iodo-1-methyl-1H-indazole

The introduction of the difluoromethoxy group at the 6-position increases the computed topological polar surface area (TPSA) of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole to 27.1 Ų, compared to 17.8 Ų for 3-iodo-1-methyl-1H-indazole [1]. This 9.3 Ų increase represents a 52% relative increase in polar surface area. TPSA is a widely used predictor of oral bioavailability and blood-brain barrier penetration, with values below 60-70 Ų generally considered favorable for CNS penetration and values below 140 Ų favorable for oral absorption [2]. The observed difference, while modest, is statistically significant and reflects the addition of the oxygen and two fluorine atoms of the -OCF2H group.

Polar Surface Area TPSA Bioavailability

Comparative Lipophilicity of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole vs. 3-Iodo-6-methoxy-1-methyl-1H-indazole

The difluoromethoxy group (-OCF2H) and the methoxy group (-OCH3) represent two distinct strategies for modulating lipophilicity at the 6-position of the indazole scaffold. The calculated logP for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is 3.2 (XLogP3-AA) [1], while the reported logP for 3-iodo-6-methoxy-1-methyl-1H-indazole is 3.18 . The near-identity of these values (Δ = 0.02 log units) demonstrates that the -OCF2H group effectively mimics the lipophilicity of the -OCH3 group. However, the difluoromethoxy group offers a critical advantage: the strong C-F bonds confer enhanced resistance to oxidative metabolism by cytochrome P450 enzymes compared to the metabolically labile methoxy group, which is prone to O-demethylation [2]. Therefore, 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole provides comparable lipophilicity to its methoxy analog while offering the potential for improved metabolic stability—a differentiation that is not captured by lipophilicity metrics alone.

Lipophilicity LogP Fluorine Chemistry

Metabolic Stability Advantage of the Difluoromethoxy Group Relative to Methoxy Analogs

The difluoromethoxy (-OCF2H) substituent is a well-characterized bioisostere of the methoxy (-OCH3) group that confers enhanced resistance to phase I oxidative metabolism [1]. While direct comparative microsomal stability data for the specific compound 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole are not publicly available, extensive literature on the -OCF2H motif demonstrates that the strong carbon-fluorine bond (bond dissociation energy ~116 kcal/mol for C-F vs. ~85 kcal/mol for C-H) renders the group significantly more resistant to cytochrome P450-mediated O-dealkylation compared to the methoxy group [2]. In the context of indazole scaffolds, the difluoromethoxy group has been shown to enhance metabolic stability and lipophilicity in a manner that improves the pharmacokinetic profile of lead compounds . This class-level inference provides a rational basis for selecting 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole over its 6-methoxy analog when designing compounds intended for in vivo studies or when metabolic stability is a priority.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Reactive Handle Utility: 3-Iodo Position Enables Suzuki-Miyaura and Other Cross-Coupling Reactions

The iodine atom at the 3-position of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings [1]. This reactivity profile is shared across the class of 3-iodoindazoles; however, the presence of the 6-difluoromethoxy group distinguishes this compound by delivering a unique combination of steric and electronic effects that can influence reaction yields and regioselectivity in downstream synthetic steps. For example, 3-iodoindazoles have been successfully employed in Heck cross-coupling reactions with methyl 2-(acetylamino)acrylate to synthesize dehydro-2-azatryptophan derivatives . While comparative yield data for the specific target compound are not available, the iodine substituent's superior leaving group ability relative to bromo or chloro analogs (iodo > bromo >> chloro in oxidative addition) makes this compound a more efficient substrate for palladium-catalyzed transformations [2]. The procurement of the 3-iodo variant (rather than 3-bromo or 3-chloro) is therefore recommended when maximizing cross-coupling efficiency is a priority.

Cross-Coupling Suzuki-Miyaura Synthetic Building Block

Improved Metabolic Stability of Difluoromethoxy-Containing Indazoles vs. Methoxy Analogs (Class-Level Inference)

Fluorine substitution is a widely validated strategy for blocking metabolic soft spots in drug candidates. The difluoromethoxy group (-OCF2H) is particularly effective at preventing O-dealkylation, a common metabolic pathway for methoxy-substituted aromatic compounds that is catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP1A2 [1]. In a class-level analysis of indazole derivatives, the incorporation of a difluoromethoxy group has been shown to enhance metabolic stability, making it a valuable scaffold for drug discovery and development . While no direct head-to-head microsomal stability data exist for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole versus its 6-methoxy analog, the biochemical principle is well-established: the C-F bond is resistant to enzymatic cleavage, whereas the C-H bond of the methoxy group is susceptible to oxidative metabolism [2]. Consequently, the target compound is predicted to exhibit superior metabolic stability compared to 3-iodo-6-methoxy-1-methyl-1H-indazole. This inference supports the selection of the difluoromethoxy-containing compound for applications requiring in vivo durability.

Fluorine Metabolic Stability Drug Discovery

Optimal Procurement and Application Scenarios for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole


Lead Optimization in Drug Discovery Requiring Enhanced Metabolic Stability

Medicinal chemistry programs seeking to replace a metabolically labile 6-methoxyindazole motif with a more stable bioisostere should procure 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole. The difluoromethoxy group provides methoxy-like lipophilicity (Δ LogP < 0.1) while conferring resistance to cytochrome P450-mediated O-dealkylation, a common metabolic liability [1]. This compound is ideal for SAR studies exploring fluorinated indazole derivatives as kinase inhibitors, GPCR modulators, or epigenetic targets where in vivo durability is critical.

Synthesis of Diversified Indazole Libraries via Suzuki-Miyaura Cross-Coupling

The 3-iodo substituent of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a prime electrophilic partner for palladium-catalyzed Suzuki-Miyaura couplings with aryl- and heteroaryl boronic acids [2]. This enables the rapid generation of C3-arylated indazole libraries bearing the metabolically robust 6-difluoromethoxy group. Procurement of the iodo (rather than bromo or chloro) variant is recommended for maximizing reaction yields and expanding substrate scope in cross-coupling-based library synthesis.

Physicochemical Property Modulation in CNS Drug Discovery

The computed XLogP3-AA of 3.2 and TPSA of 27.1 Ų position 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole within a physicochemical space often associated with favorable CNS penetration (LogP 2-4, TPSA < 70 Ų) [3]. This compound is therefore a suitable building block for CNS drug discovery programs where precise control of lipophilicity and polar surface area is required. The quantified differences in LogP and TPSA relative to unsubstituted and methoxy analogs (ΔLogP = +0.9 vs. 3-iodo-1-methyl-1H-indazole; ΔTPSA = +9.3 Ų) provide medicinal chemists with a well-characterized tool for optimizing blood-brain barrier permeability.

Fluorinated Building Block for Parallel Medicinal Chemistry and Hit-to-Lead Optimization

Fluorine-containing building blocks are essential components of modern parallel medicinal chemistry and hit-to-lead optimization workflows [4]. 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole offers a unique combination of a metabolically stable fluorinated substituent (-OCF2H) and a versatile synthetic handle (-I) that enables rapid analog generation. Its procurement is warranted when exploring the impact of 6-position substitution on target binding, cellular activity, or pharmacokinetic parameters in a systematic fashion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.